4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549021-82-9
VCID: VC11842963
InChI: InChI=1S/C12H18N4O2S2/c1-19-12-13-5-4-11(14-12)15-6-8-16(9-7-15)20(17,18)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3
SMILES: CSC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3
Molecular Formula: C12H18N4O2S2
Molecular Weight: 314.4 g/mol

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine

CAS No.: 2549021-82-9

Cat. No.: VC11842963

Molecular Formula: C12H18N4O2S2

Molecular Weight: 314.4 g/mol

* For research use only. Not for human or veterinary use.

4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine - 2549021-82-9

Specification

CAS No. 2549021-82-9
Molecular Formula C12H18N4O2S2
Molecular Weight 314.4 g/mol
IUPAC Name 4-(4-cyclopropylsulfonylpiperazin-1-yl)-2-methylsulfanylpyrimidine
Standard InChI InChI=1S/C12H18N4O2S2/c1-19-12-13-5-4-11(14-12)15-6-8-16(9-7-15)20(17,18)10-2-3-10/h4-5,10H,2-3,6-9H2,1H3
Standard InChI Key BRWKNPCCNXJZDT-UHFFFAOYSA-N
SMILES CSC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3
Canonical SMILES CSC1=NC=CC(=N1)N2CCN(CC2)S(=O)(=O)C3CC3

Introduction

The compound 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine is a heterocyclic organic molecule with potential applications in medicinal chemistry. It combines a pyrimidine core with functional groups that contribute to its chemical reactivity and biological activity. This compound is structurally characterized by:

  • A pyrimidine ring substituted at the 2-position with a methylsulfanyl group.

  • A piperazine ring attached to the 4-position, further functionalized with a cyclopropanesulfonyl group.

Structural Features

The molecular structure of this compound can be summarized as follows:

  • Core Structure: Pyrimidine, a six-membered aromatic ring containing two nitrogen atoms.

  • Substituents:

    • Methylsulfanyl Group (-SCH₃): Located at the 2-position, contributing to lipophilicity and potential thiol-based interactions.

    • Cyclopropanesulfonyl-piperazine Group: Provides steric bulk and polarity, potentially enhancing water solubility and biological target specificity.

Potential Applications

The structural features of this compound suggest it could serve as:

  • Pharmacological Agent: The presence of piperazine and sulfonyl groups often correlates with bioactivity in drug development, particularly for central nervous system (CNS) disorders or antimicrobial agents.

  • Protein Kinase Modulator: Compounds with pyrimidine cores are frequently investigated for their ability to modulate kinase activity, which is critical in cell signaling pathways.

Synthesis Pathways

While specific synthesis protocols for this compound were not found in the provided data, general synthetic strategies may include:

  • Formation of Pyrimidine Core: Cyclization reactions involving urea derivatives and β-dicarbonyl compounds.

  • Substitution Reactions:

    • Introduction of the methylsulfanyl group via nucleophilic substitution.

    • Functionalization of piperazine with cyclopropanesulfonyl chloride under basic conditions.

Biological Relevance

Although direct studies on this compound are unavailable in the provided data, similar structures have been linked to:

  • Antimicrobial properties due to sulfonyl groups.

  • CNS activity through piperazine derivatives.

  • Kinase inhibition via pyrimidine scaffolds.

Challenges and Future Directions

  • Toxicity and Safety Profiling: Detailed studies are required to evaluate its pharmacokinetics and toxicological profile.

  • Target Validation: Computational docking and in vitro assays can identify potential biological targets.

  • Optimization for Drug Development: Structural modifications could enhance potency and reduce off-target effects.

This article provides an authoritative foundation for understanding the chemical and potential biological significance of 4-[4-(cyclopropanesulfonyl)piperazin-1-yl]-2-(methylsulfanyl)pyrimidine. Further experimental validation is essential to unlock its full potential in pharmaceutical applications.

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